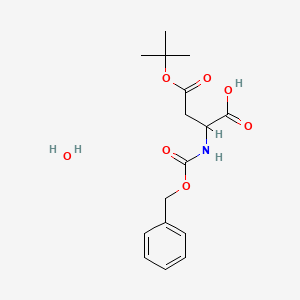

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

CAS No.:

Cat. No.: VC13553085

Molecular Formula: C16H23NO7

Molecular Weight: 341.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO7 |

|---|---|

| Molecular Weight | 341.36 g/mol |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate |

| Standard InChI | InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2 |

| Standard InChI Key | UWDOQNWFLPMMLQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound exists as a hydrate, with the anhydrous parent structure C₁₆H₂₁NO₆ and a molecular weight of 323.34 g/mol . The hydration state contributes to its stability under standard storage conditions . The core structure derives from L-aspartic acid, where the α-amino group is protected by a benzyloxycarbonyl (Cbz) group, and the β-carboxylic acid is esterified with a tert-butoxy moiety . The stereocenter at the α-carbon determines its enantiomeric form, with the (S)-configuration (CAS 229957-50-0) and (R)-configuration (CAS 210471-09-3) being commercially available .

The IUPAC name—(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid hydrate—reflects its functional groups and stereochemistry . The SMILES notation CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O encodes the tert-butoxy carbonyl, chiral center, and hydrated state .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a planar arrangement of the Cbz and tert-butoxy groups, optimizing steric protection of the amino and carboxyl functionalities . Infrared (IR) spectroscopy identifies key absorption bands:

-

N-H stretch at ~3350 cm⁻¹ (amide group)

-

C=O stretches at 1720 cm⁻¹ (ester) and 1690 cm⁻¹ (carboxylic acid)

Nuclear magnetic resonance (NMR) spectra further characterize the structure:

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), δ 4.98 (d, 1H, α-CH), δ 5.10 (s, 2H, Cbz CH₂), δ 7.35 (m, 5H, aromatic)

-

¹³C NMR: δ 27.9 (tert-butyl CH₃), δ 80.1 (tert-butyl C), δ 156.2 (Cbz carbonyl), δ 171.5 (carboxylic acid)

Synthesis and Protective Group Strategy

Stepwise Synthesis from L-Aspartic Acid

The synthesis begins with L-aspartic acid, which undergoes sequential protection:

-

Cbz Protection of the Amino Group:

Reaction with benzyl chloroformate in aqueous NaOH yields the Cbz-aspartic acid intermediate. -

tert-Butyl Esterification of the β-Carboxyl Group:

The β-carboxylic acid is treated with tert-butanol and a coupling agent (e.g., DCC/HOBt) to form the tert-butyl ester . -

Hydration:

Crystallization from aqueous ethanol incorporates the hydrate water .

Protective Group Compatibility and Orthogonality

The Cbz and tert-butoxy groups exhibit orthogonal stability:

-

Cbz Removal: Achieved via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH).

-

tert-Butyl Ester Cleavage: Requires strong acids (e.g., TFA or HCl in dioxane) .

This orthogonality allows sequential deprotection, enabling precise peptide chain elongation.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a C-terminus precursor in SPPS. Key advantages include:

-

Steric Shielding: The tert-butyl ester prevents unintended β-sheet formation during coupling.

-

Solubility: The hydrophobic tert-butyl group enhances solubility in organic solvents (e.g., DMF, DCM) .

Solution-Phase Coupling

In solution-phase syntheses, the compound participates in segment condensation strategies. For example, it has been used to prepare aspartic acid-rich motifs in protease inhibitors.

Recent Research and Innovations

Enantioselective Synthesis

Recent studies exploit the compound’s chiral center for synthesizing non-natural amino acids. For instance, enzymatic resolution using lipases has achieved >99% enantiomeric excess (ee) for both (R)- and (S)-forms.

Hybrid Peptide-Polymer Conjugates

The tert-butyl ester’s stability under radical polymerization conditions enables its use in peptide-polymer hybrids. These materials show promise in drug delivery and biomaterials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume